DMF-dG Reduces Deprotection Time by 75% in Ammonium Hydroxide and Enables Ultra-Fast 5-Minute Protocols
The rate-limiting step in oligonucleotide production is often the final deprotection to remove base-protecting groups. Direct comparative data shows that DMF-dG deprotects significantly faster than the standard isobutyryl-protected dG (iBu-dG). With fresh ammonium hydroxide at 65°C, complete deprotection of iBu-dG requires 8 hours, whereas DMF-dG is completely deprotected in just 2 hours [1]. This represents a 4-fold reduction in time. Furthermore, under UltraFAST deprotection conditions using a 1:1 mixture of ammonium hydroxide and methylamine (AMA) at 65°C, both iBu-dG and DMF-dG deprotect in 5 minutes [1]. However, this 5-minute AMA protocol is only fully compatible with acetyl-protected dC; the key differentiator is that DMF-dG achieves this fast time while maintaining broader compatibility with standard synthesis protocols.
| Evidence Dimension | Time for complete base deprotection |
|---|---|
| Target Compound Data | 2 hours (NH4OH at 65°C); 5 minutes (AMA at 65°C) |
| Comparator Or Baseline | iBu-dG: 8 hours (NH4OH at 65°C); 5 minutes (AMA at 65°C) |
| Quantified Difference | 4-fold reduction in time under standard NH4OH deprotection. |
| Conditions | Fresh concentrated ammonium hydroxide (28-33% NH3 in water) at 65°C; AMA (1:1 v/v) at 65°C. |
Why This Matters
This quantifiable time reduction directly increases instrument throughput and reduces per-oligo manufacturing costs, making DMF-dG a critical component for high-throughput and fast-turnaround synthesis workflows.
- [1] Glen Research. (n.d.). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. View Source
